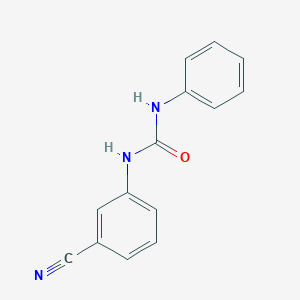

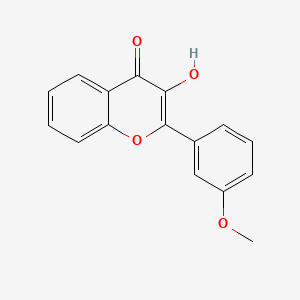

N-(3-cyanophenyl)-N'-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “N-(3-cyanophenyl)-N’-phenylurea” is not available .Chemical Reactions Analysis

Ureas can participate in a variety of chemical reactions, including hydrolysis, condensation, and addition reactions . The specific chemical reactions involving “N-(3-cyanophenyl)-N’-phenylurea” are not documented.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “N-(3-cyanophenyl)-N’-phenylurea” are not available .Aplicaciones Científicas De Investigación

NO Donors with Antithrombotic and Vasodilating Activities

Research has demonstrated that compounds such as N-(1-cyanocyclohexyl)-N-hydroxy-N'-phenylurea, a relative of N-(3-cyanophenyl)-N'-phenylurea, exhibit potent antithrombotic effects and act as nitric oxide (NO) donors. The cyano group is essential for their activity, indicating their potential use in medicinal chemistry for cardiovascular diseases (Camehn & Rehse, 2000).

Enhanced Bioremediation of Environmental Contaminants

Studies on the bioremediation of herbicides like diuron, a phenylurea herbicide, have shown that cyclodextrin-based technologies can significantly enhance the degradation of these persistent environmental contaminants. This research suggests that N-phenylurea compounds, through their structural similarity, could play a role in environmental remediation efforts (Villaverde et al., 2012).

Synthesis of Heterocyclic Compounds

The chemical reactivity of N-(2-cyanophenyl) derivatives, closely related to N-(3-cyanophenyl)-N'-phenylurea, has been harnessed to synthesize various heterocyclic compounds, demonstrating their importance in the synthesis of complex molecules for potential therapeutic and material science applications (Fathalla et al., 2001).

Agricultural Chemistry and Herbicide Transformation

In agricultural chemistry, the transformation of phenylurea herbicides during water treatment processes has been extensively studied, highlighting the environmental fate of these compounds. The research underscores the importance of understanding chemical transformations of urea-based herbicides for environmental safety and regulatory purposes (Chusaksri et al., 2012).

Propiedades

IUPAC Name |

1-(3-cyanophenyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYKDMRXLMUPEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359025 |

Source

|

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanophenyl)-N'-phenylurea | |

CAS RN |

87597-64-6 |

Source

|

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)

![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)

![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)